N-(2-methoxybenzyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide
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Overview
Description
N-(2-methoxybenzyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring, with various functional groups attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the quinazolinone intermediate with a sulfur source, such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Attachment of the Hexanamide Side Chain: The hexanamide side chain can be introduced through an amide coupling reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Introduction of the 2-Methoxybenzyl Group: The final step involves the alkylation of the amide nitrogen with 2-methoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the thioxo group to a thiol or other sulfur-containing functionalities.
Substitution: The methoxy group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
N-(2-methoxybenzyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include the treatment of diseases such as cancer, infections, and inflammatory disorders.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit enzymes involved in key biological processes, such as DNA replication or protein synthesis.
Receptor Binding: It may bind to specific receptors on the surface of cells, modulating signaling pathways and cellular responses.
Reactive Oxygen Species (ROS) Generation: The compound may induce the production of reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-6-(4-oxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide: Lacks the thioxo group, which may result in different biological activities and chemical reactivity.
N-(2-methoxybenzyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide: Has a shorter side chain, which may affect its solubility and interaction with molecular targets.
N-(2-methoxybenzyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)octanamide: Has a longer side chain, which may influence its pharmacokinetic properties and distribution in the body.
Uniqueness
N-(2-methoxybenzyl)-6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is unique due to its specific combination of functional groups and structural features. The presence of the thioxo group and the hexanamide side chain may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
443348-26-3 |
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Molecular Formula |
C22H25N3O3S |
Molecular Weight |
411.52 |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C22H25N3O3S/c1-28-19-12-7-4-9-16(19)15-23-20(26)13-3-2-8-14-25-21(27)17-10-5-6-11-18(17)24-22(25)29/h4-7,9-12H,2-3,8,13-15H2,1H3,(H,23,26)(H,24,29) |
InChI Key |
XLDLJIOHPDYOKG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S |
solubility |
not available |
Origin of Product |
United States |
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